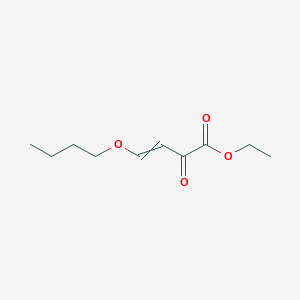
3,4-Diiodo-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diiodo-1H-pyrrole-2,5-dione is an organic compound with the molecular formula C4HI2NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains two iodine atoms at the 3 and 4 positions of the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diiodo-1H-pyrrole-2,5-dione typically involves the iodination of 1H-pyrrole-2,5-dione. One common method is the reaction of 1H-pyrrole-2,5-dione with iodine in the presence of an oxidizing agent such as potassium iodate (KIO3) or hydrogen peroxide (H2O2). The reaction is usually carried out in a suitable solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-Diiodo-1H-pyrrole-2,5-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles, such as thiolates or amines, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Cyclization Reactions: It can react with thioamides to form heterocyclic compounds like pyrrolo[3,4-d][1,3]thiazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiolates (e.g., sodium thiolate) and amines (e.g., aniline). These reactions are typically carried out in polar solvents such as methanol or ethanol at room temperature or slightly elevated temperatures.
Cyclization Reactions: Thioamides (e.g., thioacetamide) are used as reagents, and the reactions can be conducted in polar solvents or under solvent-free conditions at room temperature or slightly elevated temperatures.
Major Products
Substitution Reactions: Products include derivatives where the iodine atoms are replaced by other functional groups.
Cyclization Reactions: Products include heterocyclic compounds such as 2,4,6-trimethyl-5H-pyrrolo[3,4-d][1,3]thiazole.
Scientific Research Applications
3,4-Diiodo-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It can be used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,4-Diiodo-1H-pyrrole-2,5-dione and its derivatives depends on the specific application. In biological systems, its activity may involve interactions with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary based on the derivative and the biological context.
Comparison with Similar Compounds
Similar Compounds
3,4-Dibromo-1H-pyrrole-2,5-dione: Similar in structure but contains bromine atoms instead of iodine.
3,4-Dichloro-1H-pyrrole-2,5-dione: Contains chlorine atoms instead of iodine.
3,4-Difluoro-1H-pyrrole-2,5-dione: Contains fluorine atoms instead of iodine.
Uniqueness
3,4-Diiodo-1H-pyrrole-2,5-dione is unique due to the presence of iodine atoms, which can impart distinct reactivity and properties compared to its halogenated analogs. The larger atomic size and higher polarizability of iodine can influence the compound’s chemical behavior and interactions, making it valuable for specific synthetic and research applications.
Properties
CAS No. |
51650-29-4 |
|---|---|
Molecular Formula |
C4HI2NO2 |
Molecular Weight |
348.86 g/mol |
IUPAC Name |
3,4-diiodopyrrole-2,5-dione |
InChI |
InChI=1S/C4HI2NO2/c5-1-2(6)4(9)7-3(1)8/h(H,7,8,9) |
InChI Key |
NPIPZYJWUSCGLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=O)NC1=O)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![({[(Z)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dinitrophenyl)methanone](/img/structure/B14079962.png)







![1-(3-Ethoxy-4-hydroxyphenyl)-2-(3-hydroxypropyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079996.png)
![Benzonitrile, 4-[(1E)-2-(4-methylphenyl)ethenyl]-](/img/structure/B14080000.png)


